3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H12Cl2N6O2 and its molecular weight is 403.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have developed various synthetic routes and methodologies to create heterocyclic compounds that are crucial in medicinal chemistry and drug design. For instance, enaminones, which share structural motifs with the compound , have been utilized in reactions with aminoheterocycles to generate azolopyrimidines, azolopyridines, and quinolines. These processes highlight the compound's utility in synthesizing complex heterocyclic structures that are valuable in the exploration of new therapeutic agents (Almazroa et al., 2004).
Potential in Drug Discovery
The molecule's structural complexity and the presence of heterocyclic rings like [1,2,4]triazolo[4,3-a]pyridine make it a candidate for further investigation in drug discovery. Compounds containing these heterocyclic units have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, novel N-arylpyrazole-containing enaminones, which could be structurally related to the compound of interest, have shown promising results in preclinical studies for their cytotoxic effects against cancer cell lines and antimicrobial properties (Riyadh, 2011).
Molecular Docking Studies
Furthermore, molecular docking studies of compounds bearing similar heterocyclic frameworks have provided insights into their potential mechanisms of action and interactions with biological targets. Such studies are crucial for understanding how these molecules might influence biological processes at the molecular level, paving the way for the development of new drugs with improved efficacy and selectivity (Flefel et al., 2018).
Properties
IUPAC Name |
3,4-dichloro-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2/c1-9-21-17(27-24-9)11-3-2-6-25-14(22-23-15(11)25)8-20-16(26)10-4-5-12(18)13(19)7-10/h2-7H,8H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSAOFJLHYYETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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